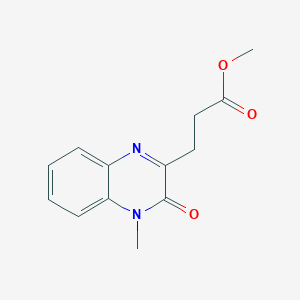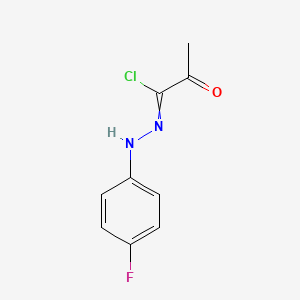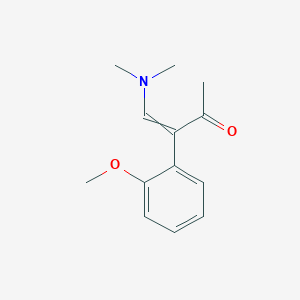
4-(Dimethylamino)-3-(2-methoxyphenyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-3-(2-methoxyphenyl)but-3-en-2-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a dimethylamino group and a methoxyphenyl group, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3-(2-methoxyphenyl)but-3-en-2-one can be achieved through various organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale aldol condensation reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The dimethylamino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Applications De Recherche Scientifique
4-(Dimethylamino)-3-(2-methoxyphenyl)but-3-en-2-one can be used in various scientific research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potentially as a probe or ligand in biochemical studies.
Medicine: Investigated for its pharmacological properties or as a precursor to active pharmaceutical ingredients.
Industry: Used in the production of dyes, polymers, or other materials.
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)-3-(2-methoxyphenyl)but-3-en-2-one depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the dimethylamino and methoxy groups can affect its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)-3-phenylbut-3-en-2-one: Lacks the methoxy group, which can alter its reactivity and properties.
4-(Dimethylamino)-3-(2-hydroxyphenyl)but-3-en-2-one: Contains a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.
Propriétés
Numéro CAS |
74017-72-4 |
|---|---|
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
4-(dimethylamino)-3-(2-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C13H17NO2/c1-10(15)12(9-14(2)3)11-7-5-6-8-13(11)16-4/h5-9H,1-4H3 |
Clé InChI |
KZBJYJDQBAUVOS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=CN(C)C)C1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


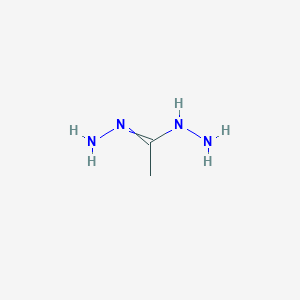
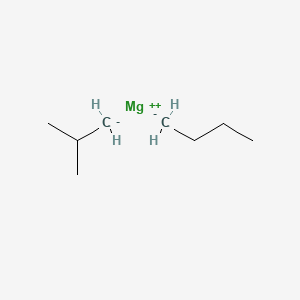

![1-[2-(Diphenylmethoxy)ethyl]azepane](/img/structure/B14454181.png)


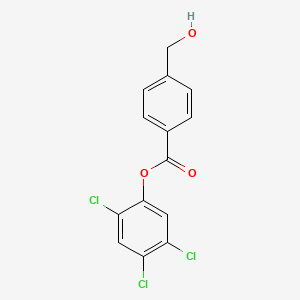
![Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate](/img/structure/B14454201.png)
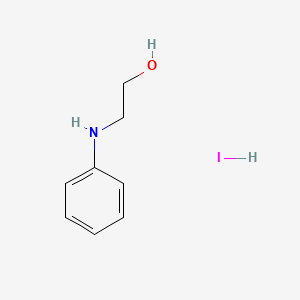
![3,3'-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole]](/img/structure/B14454213.png)
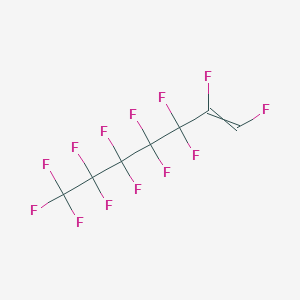
![[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate](/img/structure/B14454229.png)
